3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

hepatotoxicity drug metabolism CYP450

This 6-cyclohexanecarboxylate 3-arylcoumarin offers key advantages for medicinal chemistry programs. The 4-methyl group eliminates CYP450-mediated epoxide formation and associated hepatotoxicity, ensuring safer repeated-dose in vivo studies. Masking the 6-OH as an ester abolishes antioxidant interference, delivering cleaner assay readouts. The modular ester linkage enables rapid focused library synthesis from the commercially available 6-hydroxy precursor (STOCK1N-74411), accelerating hit-to-lead SAR exploration. Ideal for CNS, oncology, and anti-infective screening collections.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B11251117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H26O6/c1-15-19-14-18(30-24(26)16-7-5-4-6-8-16)10-12-20(19)31-25(27)23(15)17-9-11-21(28-2)22(13-17)29-3/h9-14,16H,4-8H2,1-3H3
InChIKeyGFYAQVTZGJRYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate: Structural Identity and Class Placement for Informed Procurement


3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is a fully synthetic 3-aryl-4-methylcoumarin derivative bearing a cyclohexanecarboxylate ester at the 6-position of the coumarin nucleus. The compound belongs to the broader 3-arylcoumarin scaffold class, recognized as a privileged structure in medicinal chemistry for its synthetic accessibility and demonstrated potential across multiple therapeutic target families [1]. This specific derivative is catalogued within commercial screening libraries (e.g., InterBioScreen) and is structurally related to a well-characterized series of 6-substituted 3-arylcoumarins explored for central nervous system, oncology, and anti-infective applications [2]. The defining structural features—the 3,4-dimethoxyphenyl ring at C-3, the methyl group at C-4, and the cyclohexanecarboxylate ester at C-6—collectively differentiate it from other coumarin analogs in terms of lipophilicity, metabolic processing, and target-interaction potential.

Why 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate Cannot Be Interchanged with Generic 3-Arylcoumarin Analogs


Substitution at the 6-position of the 3-arylcoumarin scaffold is not a passive structural modification. Published structure–activity relationship (SAR) studies on 6-substituted 3-arylcoumarins have demonstrated that the identity of the 6-substituent profoundly modulates both the potency and the selectivity profile against key target enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1]. For instance, within the same 3-arylcoumarin series, variation of the 6-substituent yielded selectivity indices ranging from non-selective to >500-fold for hMAO-B over hMAO-A [1]. The cyclohexanecarboxylate ester at position 6 introduces a sterically demanding, lipophilic acyl group that differs markedly from the smaller alkoxy, hydroxy, or halogen substituents found in more common analogs. This ester is predicted to alter both the compound's susceptibility to esterase-mediated hydrolysis and its passive membrane permeability relative to the corresponding 6-hydroxy or 6-methoxy derivatives [2]. Consequently, substituting this compound with a generic 3-arylcoumarin bearing an unsubstituted, hydroxyl, or methoxy group at position 6 would yield fundamentally different pharmacokinetic and target-engagement properties, rendering direct interchange scientifically unsound.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate Versus Closest Analogs


Metabolic Safety Advantage: 4-Methyl Substitution Eliminates Hepatotoxicity Caused by Coumarin 3,4-Epoxide Formation

The 4-methyl substituent on the coumarin nucleus of the target compound blocks the metabolic bioactivation pathway responsible for coumarin-induced hepatotoxicity. In a controlled in vivo study, rats administered coumarin at 0.86–1.71 mmol/kg (i.p.) developed dose-related hepatic centrilobular necrosis with marked elevation of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activities. In contrast, 4-methylcoumarin (4-MC) at 1.71 mmol/kg produced neither hepatic necrosis nor transaminase elevation, confirming that 4-methyl substitution prevents formation of the hepatotoxic coumarin 3,4-epoxide intermediate [1]. Molecular orbital calculations further validated that 3- and/or 4-methyl substitution diminishes 3,4-epoxide intermediate generation [1]. This provides a fundamental safety differentiation versus unsubstituted coumarin and 3-unsubstituted analogs.

hepatotoxicity drug metabolism CYP450 toxicology

6-Position Substitution as a Critical Selectivity Determinant: Evidence from 6-Substituted 3-Arylcoumarin SAR

The nature of the substituent at position 6 of 3-arylcoumarins is a powerful determinant of both enzymatic potency and selectivity. In a comprehensive study of 20 6-substituted 3-arylcoumarin derivatives (compounds 5a–t), the most potent dual hAChE/hMAO-B inhibitors bore specific 6-substituents that conferred nanomolar IC50 values and high selectivity: compound 5o achieved hAChE IC50 = 195 nM (SI vs. hBuChE = 145) and hMAO-B IC50 = 63.5 nM (SI vs. hMAO-A = 25), while compound 5p showed hAChE IC50 = 185 nM (SI vs. hBuChE = 182) and hMAO-B IC50 = 196 nM (SI vs. hMAO-A > 510) [1]. The selectivity index between hMAO-A and hMAO-B varied by more than 20-fold across different 6-substituted analogs [1]. This establishes that the 6-position is not a silent site—substitution identity dramatically reshapes the pharmacological fingerprint. The cyclohexanecarboxylate ester at position 6 in the target compound represents a structurally distinct substitution type (bulky, lipophilic ester) whose selectivity profile is predicted to differ substantially from the hydroxy, alkoxy, and halogen substituents that have been systematically characterized.

structure-activity relationship enzyme selectivity monoamine oxidase acetylcholinesterase

Lipophilicity Differentiation: Elevated LogP via Cyclohexanecarboxylate Ester Versus Hydroxy and Methoxy Analogs

The cyclohexanecarboxylate ester at position 6 is predicted to substantially increase lipophilicity compared to the corresponding 6-hydroxy analog and other common 6-substituted derivatives. The closest structurally characterized reference compound, 4-methyl-3-phenylcoumarin (lacking the 3,4-dimethoxy and 6-ester substituents), has an experimentally determined LogP of 3.77 . By comparison, 4-methylcoumarin itself has a calculated LogP of 2.42 . The addition of a cyclohexanecarboxylate ester is estimated to contribute approximately +1.5 to +2.5 log units (based on the π-value of the cyclohexanecarboxylate fragment), placing the target compound in a LogP range of approximately 5.2–6.3. This is substantially higher than the 6-hydroxy analog (predicted LogP ~3.0–3.5) and 6-methoxy analogs (predicted LogP ~3.5–4.0). Higher lipophilicity correlates with enhanced passive membrane permeability and blood–brain barrier penetration potential, as demonstrated for 6-substituted 3-arylcoumarins in the PAMPA-BBB assay [1].

lipophilicity LogP membrane permeability ADME

Hydrolytic Stability Differentiation: Cyclohexanecarboxylate Ester Versus Acetate and Smaller Acyl Esters

The steric bulk of the cyclohexanecarboxylate group confers greater resistance to both chemical and enzymatic hydrolysis compared to smaller acyl esters such as acetate, propionate, or methoxyacetate. Kinetic studies on coumarin-based ester prodrugs have established that steric bulkiness of the acyl group significantly influences hydrolytic half-life [1]. In a systematic study, coumarin-based cyclic prodrugs showed chemical hydrolysis half-lives exceeding 2000 minutes, while esterase-sensitive coumarin prodrugs exhibited half-lives ranging from approximately 2 to 190 minutes depending on acyl group size [2]. The cyclohexanecarboxylate ester, possessing a secondary alkyl-acyl structure with significant steric hindrance around the carbonyl, is predicted to hydrolyze substantially more slowly than acetate (t1/2 ~2–30 min in porcine liver esterase) and methoxyacetate esters at the same position. This enhanced stability is relevant for applications requiring prolonged compound integrity in biological matrices, such as cell-based assays, plasma stability studies, or long-term storage in solution.

ester hydrolysis chemical stability prodrug esterase

Antioxidant Capacity Modulation: Esterification at Position 6 Abolishes Direct Radical Scavenging Activity of the Hydroxy Precursor

The 6-hydroxy group is a critical determinant of antioxidant activity in 3-arylcoumarins. A systematic evaluation of hydroxy-3-arylcoumarins using ORAC-FL, ESR, and DPPH radical scavenging assays demonstrated that hydroxyl substitution on the coumarin scaffold is essential for direct radical scavenging [1]. The most potent antioxidant in the series (compound 9) achieved ORAC-FL = 13.5 trolox equivalents, 100% hydroxyl radical scavenging, 65.9% DPPH radical scavenging, and 71.5% superoxide radical scavenging [1]. In contrast, 6-substituted 3-arylcoumarins lacking a free phenolic hydroxyl group at position 6 (such as 6-alkoxy and 6-ester analogs) exhibited significantly attenuated antioxidant properties, with ABTS assay values of 0.81–1.17 trolox equivalents for the most potent non-phenolic derivatives [2]. The cyclohexanecarboxylate ester at position 6 eliminates the free hydroxyl, thereby converting the compound from a direct-acting antioxidant into a scaffold with negligible inherent radical-scavenging capacity. This is an important differentiation: the ester serves as a prodrug motif or a selectivity-enhancing modification, not an antioxidant pharmacophore.

antioxidant radical scavenging structure-property relationship DPPH

Scaffold Modularity as a Procurement Advantage: Position 6 Ester as a Diversifiable Handle for Focused Library Synthesis

The cyclohexanecarboxylate ester at position 6 represents a synthetically tractable, diversifiable functional group that enables rapid analog generation from the common 6-hydroxy-3-(3,4-dimethoxyphenyl)-4-methylcoumarin precursor. The 6-hydroxy precursor (CAS not assigned; available from InterBioScreen as STOCK1N-74411) can be esterified with a range of carboxylic acids, acid chlorides, or anhydrides to generate focused compound libraries exploring the 6-acyl chemical space [1]. In contrast, the corresponding 6-chloro analog (6-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin) and 6,8-dichloro analog are less amenable to further diversification . This modularity translates to lower synthetic cost for analog generation and faster SAR iteration cycles compared to analogs requiring de novo core synthesis for each structural variation. The 6-ester series also provides a cleaner metabolic profile than the 6-ether-linked analogs (e.g., methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate), which introduce an additional ether linkage that may undergo oxidative O-dealkylation by CYP450 enzymes.

focused library SAR exploration synthetic tractability chemical diversification

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate


CNS Drug Discovery Programs Requiring hMAO-B or Dual hAChE/hMAO-B Inhibitory Scaffolds with Favorable BBB Permeability

The 6-substituted 3-arylcoumarin scaffold has been validated as a source of potent, selective, and blood–brain barrier-penetrant dual hAChE/hMAO-B inhibitors with IC50 values in the nanomolar range (63.5–196 nM) and selectivity indices exceeding 500 [1]. The cyclohexanecarboxylate ester at position 6, with its elevated LogP (~5.2–6.3), is predicted to exhibit enhanced passive BBB permeability compared to more polar 6-substituted analogs. This compound is appropriate for inclusion in focused screening libraries targeting neurodegenerative diseases, where the combination of MAO-B inhibition and AChE inhibition constitutes a clinically validated polypharmacology approach.

In Vivo Pharmacological Studies Requiring a Coumarin Scaffold Devoid of Intrinsic Hepatotoxicity

Unsubstituted coumarin induces hepatotoxicity in rodents via CYP450-mediated formation of the coumarin 3,4-epoxide intermediate, causing hepatic centrilobular necrosis and transaminase elevation [1]. The 4-methyl substituent present in this compound blocks 3,4-epoxide formation, as demonstrated by the complete absence of hepatotoxicity in rats treated with 4-methylcoumarin at doses up to 1.71 mmol/kg i.p. [1]. This safety differentiation makes the target compound suitable for repeated-dose in vivo pharmacological studies in rodent models, where unsubstituted coumarin controls would introduce liver toxicity as a confounding variable.

Focused Library Synthesis and SAR Exploration Around the 6-Acyl Chemical Space of 3-Arylcoumarins

The target compound belongs to a synthetically modular series in which the 6-cyclohexanecarboxylate ester can be diversified via a single-step esterification from the commercially available 6-hydroxy precursor (STOCK1N-74411) [1]. This facilitates rapid construction of focused libraries varying the 6-acyl substituent (e.g., cyclohexyl, cyclopentyl, aryl, heteroaryl carboxylates) for systematic SAR studies. The ester linkage is more synthetically accessible and metabolically predictable than the ether-linked 6-substituted analogs, which require multi-step synthesis and may undergo undesirable CYP450-mediated O-dealkylation. This scenario is ideal for medicinal chemistry groups conducting hit-to-lead optimization or scaffold-hopping campaigns.

Biochemical and Cellular Assays Where Background Antioxidant Activity Must Be Minimized

Hydroxy-3-arylcoumarins exhibit potent direct radical-scavenging activity (ORAC-FL up to 13.5 trolox equivalents, DPPH scavenging up to 65.9%), which can confound the interpretation of target-specific biochemical or cell-based assay readouts [1]. The 6-cyclohexanecarboxylate ester masks the phenolic hydroxyl group, eliminating direct antioxidant capacity while retaining the core 3-arylcoumarin scaffold for target engagement. This compound is therefore preferable to the corresponding 6-hydroxy analog in assay systems where nonspecific antioxidant effects could produce false-positive results (e.g., ROS-sensitive fluorescent probes, cell viability assays relying on redox indicators, or enzyme inhibition assays susceptible to redox interference).

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.